molecular formula C21H25ClO4 B5253013 4-[3-(4-tert-butyl-2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde

4-[3-(4-tert-butyl-2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde

Cat. No.: B5253013
M. Wt: 376.9 g/mol
InChI Key: UVFDZNIKIQYBPE-UHFFFAOYSA-N
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Description

4-[3-(4-tert-butyl-2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde is an organic compound with a complex structure that includes a tert-butyl group, a chlorophenoxy group, and a methoxybenzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-tert-butyl-2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-tert-butyl-2-chlorophenol and 3-methoxybenzaldehyde.

    Ether Formation: The first step involves the formation of an ether linkage between 4-tert-butyl-2-chlorophenol and a suitable propoxy intermediate. This can be achieved through a Williamson ether synthesis, where the phenol is reacted with a propyl halide in the presence of a base such as potassium carbonate.

    Aldehyde Formation: The final step involves the introduction of the aldehyde group. This can be done by reacting the intermediate with 3-methoxybenzaldehyde under conditions that promote the formation of the desired aldehyde product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-tert-butyl-2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: 4-[3-(4-tert-butyl-2-chlorophenoxy)propoxy]-3-methoxybenzoic acid.

    Reduction: 4-[3-(4-tert-butyl-2-chlorophenoxy)propoxy]-3-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[3-(4-tert-butyl-2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties, such as polymers or liquid crystals.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism by which 4-[3-(4-tert-butyl-2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    4-tert-butyl-2-chlorophenol: Shares the chlorophenol moiety but lacks the propoxy and methoxybenzaldehyde groups.

    3-methoxybenzaldehyde: Contains the methoxybenzaldehyde moiety but lacks the chlorophenoxy and propoxy groups.

Uniqueness

4-[3-(4-tert-butyl-2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications, distinguishing it from simpler analogs.

Properties

IUPAC Name

4-[3-(4-tert-butyl-2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClO4/c1-21(2,3)16-7-9-18(17(22)13-16)25-10-5-11-26-19-8-6-15(14-23)12-20(19)24-4/h6-9,12-14H,5,10-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVFDZNIKIQYBPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OCCCOC2=C(C=C(C=C2)C=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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